Welcome to the BenchChem Online Store!
molecular formula C7H7N3O2 B8623873 3,4-Diformylaminopyridine

3,4-Diformylaminopyridine

Cat. No. B8623873
M. Wt: 165.15 g/mol
InChI Key: ZBVYGHGCJOGZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04962106

Procedure details

A stirred mixture of 3,4-diaminopyridine (10.0 g, 0.092 mol) and formic acid (20 ml) was neated under reflux for 2.5 hours. The resulting mixture was cooled and the formic acid was evaporated off under reduced pressure to yield a residue. The residue was dissolved in ethanol (300 ml) at 80° C. and the resulting solution was treated with calcium carbonate (lOg) and neutralized by stirring under reflux for 1 hour. The hot mixture was filtered and the residue was washed with hot ethanol (3×300 ml). The filtrate and washings were combined and the ethanol was evaporated off under reduced pressure to yield 3,4-diformylaminopyridine as a colorless solid. The 3,4-diformylaminopyridine was heated at 200-220° C. and 0.5 mm.Hg pressure in a Kugelrohr bulb-to-bulb distillation apparatus to yield a crude product as a distillate which solidified on cooling. The crude product was recrystallized from ethyl acetate to yield imidazo[4,5-c]pyridine as a colorless crystalline solid, having a melting point of 174-176° C. and the following physical characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[CH:9]([OH:11])=O.[C:12](=O)([O-])[O-:13].[Ca+2]>C(O)C>[CH:12]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][CH:9]=[O:11])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=NC=CC1N
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
CUSTOM
Type
CUSTOM
Details
the formic acid was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
WASH
Type
WASH
Details
the residue was washed with hot ethanol (3×300 ml)
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1C=NC=CC1NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.